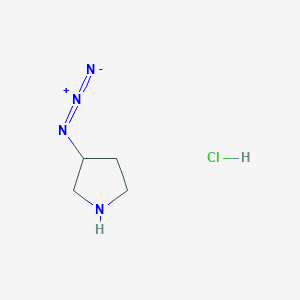

3-Azidopyrrolidine hydrochloride

Description

3-Azidopyrrolidine hydrochloride (CAS: 1909318-65-5) is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an azide (-N₃) group. Its molecular formula is C₄H₈N₄·HCl, yielding a molecular weight of 148.59 g/mol. The compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, particularly in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for drug discovery and bioconjugation . It is commercially available through three suppliers globally, reflecting its niche but critical role in specialized applications .

Properties

CAS No. |

1820922-58-4; 1909318-65-5 |

|---|---|

Molecular Formula |

C4H9ClN4 |

Molecular Weight |

148.59 |

IUPAC Name |

3-azidopyrrolidine;hydrochloride |

InChI |

InChI=1S/C4H8N4.ClH/c5-8-7-4-1-2-6-3-4;/h4,6H,1-3H2;1H |

InChI Key |

VFOHLJPJWGHMGU-UHFFFAOYSA-N |

SMILES |

C1CNCC1N=[N+]=[N-].Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidopyrrolidine hydrochloride typically involves the azidation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with sodium azide in the presence of a suitable solvent and catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of 3-Azidopyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the reaction conditions. The product is then purified through crystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Azidopyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution: Sodium azide, solvents like DMF or DMSO, and catalysts.

Reduction: Hydrogen gas, palladium catalyst.

Cycloaddition: Alkyne derivatives, copper(I) catalysts.

Major Products Formed:

Substitution: Various substituted pyrrolidines.

Reduction: 3-Aminopyrrolidine;hydrochloride.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Azidopyrrolidine hydrochloride serves as an important building block in the synthesis of various pharmaceutical agents. The pyrrolidine ring is a common motif in many bioactive compounds, thus making derivatives of this compound valuable in drug discovery.

- Antidiabetic Agents : Research has shown that pyrrolidine derivatives can act as potent agonists at peroxisome proliferator-activated receptors (PPARs), which are crucial for glucose metabolism and lipid regulation. For instance, compounds derived from 3-azidopyrrolidine have demonstrated efficacy in lowering fasting glucose and triglyceride levels in diabetic models, indicating their potential as antidiabetic agents .

- Antimicrobial Agents : The synthesis of chiral drugs often involves intermediates like 3-azidopyrrolidine. It is utilized in the synthesis of carbapenem antibiotics and quinolone derivatives, which are essential for treating bacterial infections .

Organic Synthesis

The azide functional group is a valuable synthetic handle that can be transformed into various functional groups through click chemistry and other reactions.

- Click Chemistry : 3-Azidopyrrolidine hydrochloride can participate in azide-alkyne cycloaddition reactions, leading to the formation of triazoles, which are important scaffolds in medicinal chemistry. This reaction is characterized by its efficiency and selectivity, making it a preferred method for constructing complex molecular architectures .

- Synthesis of Heterocycles : The compound can also be used to synthesize more complex heterocycles. For example, it has been employed in the synthesis of spiro[pyrrolidine-3,3′-oxindoles], which have shown biological activity and potential therapeutic applications .

Case Studies and Research Findings

Several studies highlight the utility of 3-azidopyrrolidine hydrochloride in various research contexts:

- Synthesis of PPAR Agonists : A study demonstrated that derivatives synthesized from 3-azidopyrrolidine exhibited significant agonistic activity at both PPARα and PPARγ, suggesting their potential role in treating metabolic disorders .

- Chiral Drug Synthesis : Research focused on optimizing synthetic routes for obtaining high-purity chiral intermediates from 3-azidopyrrolidine has shown promising results. New methodologies have improved yields and purity levels, making them suitable for large-scale pharmaceutical production .

Summary Table of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Antidiabetic agents, antimicrobial agents |

| Organic Synthesis | Participates in click chemistry and heterocycle formation | Formation of triazoles, spiro[pyrrolidine-3,3′-oxindoles] |

| Research & Development | Optimizing synthetic methods for chiral drugs | High-yield synthesis routes for pharmaceutical intermediates |

Mechanism of Action

The mechanism of action of 3-Azidopyrrolidine hydrochloride involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The compound can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- CAS : 1193388-05-4

- Molecular Formula : C₉H₁₃N₃·2HCl

- Molecular Weight : 236.14 g/mol

- Key Features: Contains a pyridine ring fused with a pyrrolidine moiety and an amine group. Unlike 3-azidopyrrolidine HCl, this compound lacks the reactive azide group, reducing its utility in click chemistry but enhancing stability.

Comparison Table:

3-Azidobenzonitrile

- CAS : 95458-40-5

- Molecular Formula : C₇H₄N₄

- Molecular Weight : 144.13 g/mol

- Key Features :

Reactivity Comparison:

| Compound | Reactivity with Alkenes | Solubility (Polar Solvents) |

|---|---|---|

| 3-Azidopyrrolidine HCl | Moderate (steric hindrance) | High (hydrochloride salt) |

| 3-Azidobenzonitrile | High (planar structure) | Low (aromatic nitrile) |

3-Azidocoumarin

- Key Features :

Functional Group Impact:

| Compound | Functional Groups | Primary Use |

|---|---|---|

| 3-Azidopyrrolidine HCl | Azide, pyrrolidine | Bioconjugation |

| 3-Azidocoumarin | Azide, coumarin | Fluorescent tagging |

Research Findings and Data Gaps

- Safety Data : While 3-azidopyrrolidine HCl’s hazards are inferred from its azide group, direct studies are scarce. In contrast, 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride has explicit safety documentation .

Q & A

Q. What are the standard synthetic routes for preparing 3-azidopyrrolidine hydrochloride?

The synthesis typically involves mesylation of 3-hydroxy-N-Boc-pyrrolidine followed by an SN2 displacement using sodium azide. The reaction is performed in polar aprotic solvents (e.g., DMF) under reflux conditions. After deprotection with hydrochloric acid, the hydrochloride salt is isolated. This method yields 3-azidopyrrolidine hydrochloride with moderate efficiency (~70% yield in optimized conditions) .

Q. How is 3-azidopyrrolidine hydrochloride utilized in click chemistry applications?

The azide group in 3-azidopyrrolidine hydrochloride enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, it reacts with ethynyl trifluoroborate to form triazolyl trifluoroborate derivatives. These reactions are conducted in aqueous or mixed solvents (e.g., THF/H₂O) at room temperature, with catalytic Cu(I) salts. The products are valuable intermediates in medicinal chemistry for probing protein-ligand interactions .

Q. What safety protocols are essential when handling 3-azidopyrrolidine hydrochloride?

Due to the instability of azides, reactions must avoid excessive heat, light, or shock. Work should be conducted in a fume hood with blast shields. Personnel must wear PPE (gloves, lab coat, goggles) and follow institutional chemical hygiene plans. Waste must be segregated and treated with nitrous acid to decompose residual azides before disposal .

Advanced Research Questions

Q. How can reaction yields for 3-azidopyrrolidine synthesis be optimized?

Yield improvements focus on solvent selection (e.g., acetonitrile vs. DMF) and temperature control. Evidence suggests that using anhydrous DMF at 60–80°C enhances nucleophilic displacement efficiency. Additionally, slow addition of sodium azide (to minimize side reactions) and rigorous exclusion of moisture (via molecular sieves) can boost yields to >80% .

Q. What analytical methods validate the purity and structure of 3-azidopyrrolidine hydrochloride?

- NMR : ¹H/¹³C NMR confirms the absence of residual solvents and Boc-protecting groups.

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) quantifies purity (>95%).

- FT-IR : Azide stretches at ~2100 cm⁻¹ verify functional group integrity.

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages .

Q. How does 3-azidopyrrolidine hydrochloride participate in divergent synthesis strategies?

The compound serves as a key intermediate for post-functionalization. For example:

- Reductive amination : Reacts with ketones/aldehydes (e.g., benzaldehyde) under NaBH₃CN or H₂/Pd-C to form secondary amines.

- Suzuki-Miyaura coupling : Triazolyl derivatives (from CuAAC) undergo cross-coupling with aryl halides (e.g., 4-chlorobromobenzene) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. This modular approach generates libraries of bioactive triazoles .

Q. What are the challenges in stabilizing 3-azidopyrrolidine hydrochloride for long-term storage?

Azides are prone to explosive decomposition. Storage recommendations include:

Q. How can conflicting literature data on azide reactivity be resolved in experimental design?

Discrepancies in reaction outcomes (e.g., solvent effects on yield) require systematic validation:

- Control Experiments : Repeat reported conditions with rigorous exclusion of variables (e.g., trace metals).

- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and optimize pathways .

Biological and Mechanistic Insights

Q. What pharmacological models utilize derivatives of 3-azidopyrrolidine hydrochloride?

Triazole derivatives synthesized from this compound are tested as mitochondrial permeability transition pore (mPTP) blockers. In vitro assays include:

Q. How does the stereochemistry of 3-azidopyrrolidine hydrochloride influence its reactivity?

The pyrrolidine ring’s conformation affects azide accessibility. Molecular modeling (e.g., PyMOL) reveals that the 3-azido group adopts equatorial positions, favoring nucleophilic attacks. Stereoelectronic effects are critical in SN2 displacements, where axial leaving groups exhibit faster kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.